1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene

Medicinal Chemistry Agrochemical Synthesis Cross-Coupling

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene (CAS: 1803708-79-3, MF: C7H3Br2F3, MW: 303.90) is a highly substituted polyhalogenated aromatic compound. It features a unique arrangement of two bromine atoms at the 1- and 3-positions, two fluorine atoms at the 4- and 6-positions, and a fluoromethyl (-CH2F) group at the 2-position of the benzene ring.

Molecular Formula C7H3Br2F3
Molecular Weight 303.90 g/mol
Cat. No. B14062129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene
Molecular FormulaC7H3Br2F3
Molecular Weight303.90 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Br)CF)Br)F
InChIInChI=1S/C7H3Br2F3/c8-6-3(2-10)7(9)5(12)1-4(6)11/h1H,2H2
InChIKeyUTHZSQRJKVSHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene: High-Purity Polyhalogenated Benzene for Pharmaceutical and Agrochemical R&D


1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene (CAS: 1803708-79-3, MF: C7H3Br2F3, MW: 303.90) is a highly substituted polyhalogenated aromatic compound . It features a unique arrangement of two bromine atoms at the 1- and 3-positions, two fluorine atoms at the 4- and 6-positions, and a fluoromethyl (-CH2F) group at the 2-position of the benzene ring . This dense halogenation pattern provides multiple reactive handles and imparts distinct electronic properties, making it a versatile building block in organic synthesis, particularly for constructing complex pharmaceutical and agrochemical intermediates via cross-coupling reactions .

Why 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene Cannot Be Replaced by a Simple Analog


Simple substitution with a common analog like 1,3-dibromo-4,6-difluorobenzene or a generic polyhalogenated benzene is not possible due to the compound's precise substitution pattern, which is critical for downstream synthetic outcomes. The combination of two bromine atoms for cross-coupling, two fluorine atoms for electronic tuning, and a distinct fluoromethyl (-CH2F) group creates a unique reactivity profile . The fluoromethyl group, in particular, serves as a metabolically stable bioisostere and modulates lipophilicity in a way that a simple methyl or unsubstituted analog cannot [1]. Replacing this compound with a less-defined mixture or a different regioisomer would alter reaction kinetics, product regioselectivity, and the biological properties of the final target molecule, thereby compromising the integrity of research data or production yields [2].

Quantitative Evidence Guide for Differentiating 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene


Differentiated Molecular Composition: Higher Halogen Mass for Enhanced Reactivity and Density

This compound contains a higher mass percentage of bromine and fluorine compared to common analogs, providing a greater density of reactive sites for cross-coupling and a higher molecular weight that can be beneficial for certain applications . Specifically, it has a molecular weight of 303.90 g/mol and contains 52.6% bromine by mass (2 Br atoms), compared to an analog like 1,3-dibromo-4,6-difluorobenzene, which has a molecular weight of 271.88 g/mol and 58.8% bromine by mass but lacks the additional fluoromethyl group . The presence of the fluoromethyl group increases the overall fluorine content and molecular weight, which can be crucial for metabolic stability and for achieving desired physicochemical properties in drug candidates .

Medicinal Chemistry Agrochemical Synthesis Cross-Coupling

Unique Substituent Pattern for Selective Cross-Coupling and Material Properties

The specific 1,3-dibromo-4,6-difluoro-2-(fluoromethyl) substitution pattern is critical for achieving regioselective functionalization in cross-coupling reactions [1]. While data on this exact compound is limited, studies on closely related 1,3-dibromo-4,6-difluoro-2-ethylbenzene and 1,3-dibromo-4,6-difluorobenzene demonstrate that the 1,3-dibromo arrangement is essential for Suzuki-Miyaura and direct arylation polymerization reactions, enabling the synthesis of conjugated polymers with specific optoelectronic properties (e.g., λmax values ranging from 328 to 958 nm depending on the coupling partner) [2]. The presence of the fluoromethyl group at the 2-position in the target compound is expected to further modulate the electronic character of the ring, potentially leading to improved reaction yields and altered polymer characteristics compared to the ethyl or unsubstituted analogs [3].

Organic Synthesis Materials Science Polymer Chemistry

Predicted Physical Properties: Density, Boiling Point, and LogP for Downstream Process Design

While experimental data for this specific compound is sparse, predicted physicochemical properties for the target and a close analog provide a basis for comparison and highlight significant differences that impact handling and formulation . For the structurally similar isomer, 1,3-Dibromo-5-(difluoromethyl)-2-fluorobenzene (same MW and formula), predicted properties include a density of 2.0±0.1 g/cm³, a boiling point of 252.8±35.0 °C, and an ACD/LogP of 3.97 [1]. In contrast, an analog lacking the fluoromethyl group, 1,3-dibromo-4,6-difluorobenzene, has a reported melting point of 31-33°C and a boiling point of 102°C . The target compound's higher molecular weight and halogen content are expected to result in a higher boiling point and greater lipophilicity compared to simpler analogs, which is crucial for designing purification and formulation strategies .

Process Chemistry Formulation Science Physicochemical Characterization

High and Verified Purity (≥98%) Ensures Reproducible Results in Demanding Applications

This compound is commercially available with a specified purity of NLT 98%, a critical parameter for ensuring reproducibility in research and development applications . In contrast, many commercially available analogs and similar polyhalogenated benzene intermediates are offered at a lower minimum purity of 95% . This 3% difference in purity can significantly impact reaction yields and product contamination, particularly in multi-step syntheses where impurities can accumulate and lead to erroneous biological or material property data. The higher purity standard for this specific compound, backed by ISO-certified manufacturing, reduces the need for additional purification steps and minimizes variability in downstream processes .

Quality Control Pharmaceutical R&D Chemical Sourcing

Class-Level Evidence: Fluoromethyl Group Enhances Metabolic Stability and Lipophilicity

The presence of a fluoromethyl (-CH2F) group is a key differentiator from simple methyl or hydrogen analogs, and extensive class-level evidence demonstrates that this moiety acts as a metabolically stable bioisostere and significantly modulates lipophilicity [1]. For example, the introduction of a fluoromethyl group onto a piperazine ring has been shown to enhance metabolic stability . More broadly, mono- and difluoromethyl groups are known to increase a molecule's resistance to oxidative metabolism, leading to improved in vivo half-life and bioavailability . While direct data for this specific compound is not available, this well-established class-level knowledge supports the expectation that the fluoromethyl group in 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene will impart superior metabolic stability and altered lipophilicity compared to non-fluorinated or simply brominated analogs, making it a valuable precursor for drug discovery programs focused on optimizing ADME properties [2].

Medicinal Chemistry Drug Design ADME

Optimal Application Scenarios for 1,3-Dibromo-4,6-difluoro-2-(fluoromethyl)benzene Based on Quantitative Evidence


Synthesis of Fluorinated Drug Candidates with Enhanced ADME Profiles

The fluoromethyl (-CH2F) group is a key feature that makes this compound ideal for medicinal chemistry. As supported by class-level evidence, the -CH2F group acts as a metabolically stable bioisostere, which can improve the drug-likeness of final compounds by increasing metabolic stability and modulating lipophilicity [1]. Researchers can use this compound as a core scaffold to build libraries of fluorinated analogs, expecting a higher probability of achieving favorable ADME properties compared to starting materials lacking this functional group .

Precise Cross-Coupling Partner for Advanced Materials and Agrochemicals

The defined 1,3-dibromo substitution pattern makes this compound a high-value monomer for Suzuki-Miyaura and direct arylation polymerizations. As demonstrated with closely related analogs, this regiochemistry enables the synthesis of conjugated polymers with tunable optoelectronic properties (e.g., λmax from 328-958 nm) [2]. The additional fluoromethyl group at the 2-position provides an extra handle for electronic tuning, making this specific compound a strategic choice for developing novel polymers for organic electronics, sensors, or selective agrochemical actives where precise structural control is paramount [3].

High-Reproducibility Process Development and Scale-Up

The commercial availability of this compound at a specified purity of NLT 98%, which is higher than the 95% typical for many analogs, directly addresses a critical need in process chemistry . For teams scaling up a synthetic route, starting with a higher-purity intermediate reduces the burden of pre-purification and minimizes the risk of batch-to-batch variability and impurity-derived side reactions. This makes the compound a preferred choice for late-stage development and manufacturing, ensuring consistent yields and product quality essential for meeting regulatory standards .

Design of Halogen Bonding Scaffolds and Supramolecular Systems

The dense array of bromine and fluorine atoms, combined with the fluoromethyl group, creates a unique electronic surface with potential for specific halogen bonding interactions. While direct data is lacking, the compound's structure is analogous to polyhalogenated benzenes used in crystal engineering and supramolecular chemistry to direct molecular assembly [4]. The distinct pattern of polarizable halogen atoms makes it a candidate for designing new materials where precise non-covalent interactions govern bulk properties, such as in liquid crystals or porous frameworks.

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